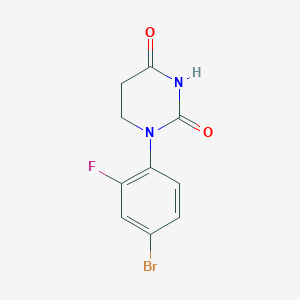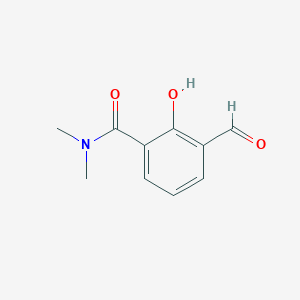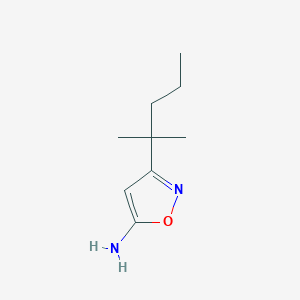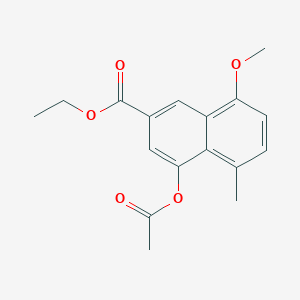
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester is an organic compound with the molecular formula C15H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy, methoxy, and methyl groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the environmental impact.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the acetyloxy, methoxy, and methyl groups.
4-Acetyloxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.
8-Methoxy-2-naphthoic acid: Contains the methoxy group but lacks the acetyloxy and ethyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester is unique due to the combination of functional groups attached to the naphthalene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC 名称 |
ethyl 4-acetyloxy-8-methoxy-5-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O5/c1-5-21-17(19)12-8-13-14(20-4)7-6-10(2)16(13)15(9-12)22-11(3)18/h6-9H,5H2,1-4H3 |
InChI 键 |
UDIKVHZBUYFDED-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


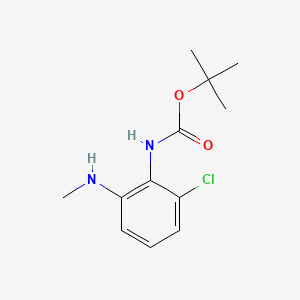
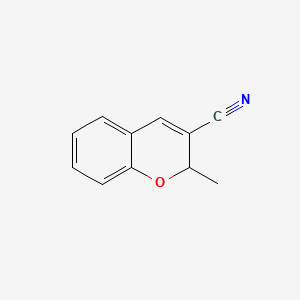


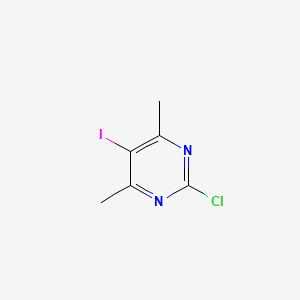
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
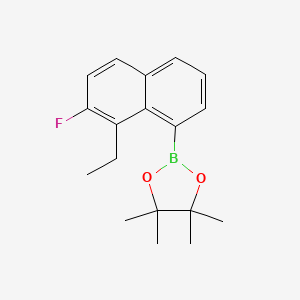
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
